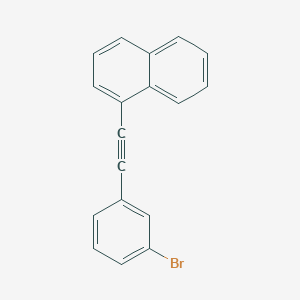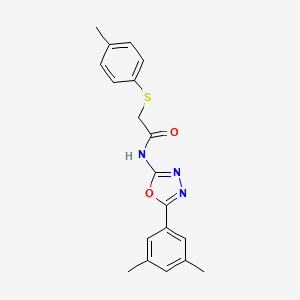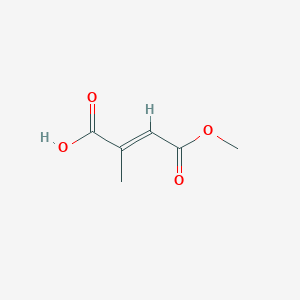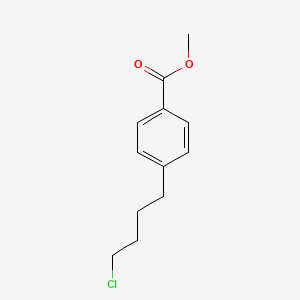
Methyl 4-(4-chlorobutyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-chlorobutyl)benzoate is an organic compound with the molecular formula C12H15ClO2. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the para position of the benzene ring is substituted with a 4-chlorobutyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-(4-chlorobutyl)benzoate can be synthesized through several methods. One common method involves the esterification of 4-(4-chlorobutyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Friedel-Crafts alkylation of methyl benzoate with 1-chlorobutane in the presence of a Lewis acid catalyst like aluminum chloride. This reaction introduces the 4-chlorobutyl group to the benzene ring, forming the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(4-chlorobutyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 4-chlorobutyl group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of 4-(4-hydroxybutyl)benzoate.
Oxidation: Formation of 4-(4-chlorobutyl)benzoic acid.
Reduction: Formation of 4-(4-chlorobutyl)benzyl alcohol.
Aplicaciones Científicas De Investigación
Methyl 4-(4-chlorobutyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 4-(4-chlorobutyl)benzoate depends on the specific reactions it undergoes. In substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new compounds. In oxidation and reduction reactions, the ester group is transformed into different functional groups, altering the compound’s chemical properties.
Comparación Con Compuestos Similares
Methyl 4-(4-chlorobutyl)benzoate can be compared with other similar compounds, such as:
Methyl 4-bromobenzoate: Similar structure but with a bromine atom instead of a chlorine atom.
Methyl 4-iodobenzoate: Contains an iodine atom in place of the chlorine atom.
Methyl 4-(4-hydroxybutyl)benzoate: Formed by substituting the chlorine atom with a hydroxyl group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the different substituents on the benzene ring.
Propiedades
Fórmula molecular |
C12H15ClO2 |
|---|---|
Peso molecular |
226.70 g/mol |
Nombre IUPAC |
methyl 4-(4-chlorobutyl)benzoate |
InChI |
InChI=1S/C12H15ClO2/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-8H,2-4,9H2,1H3 |
Clave InChI |
OBYFRRZJOHOUFA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)CCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


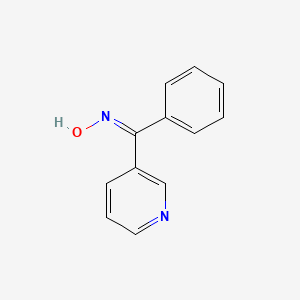
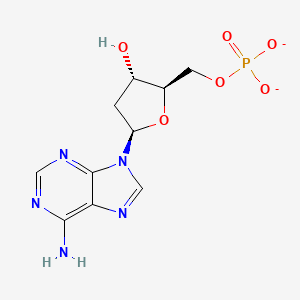
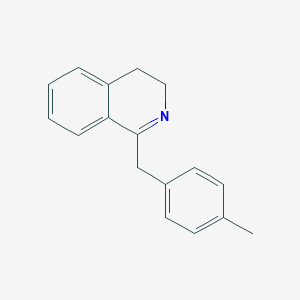
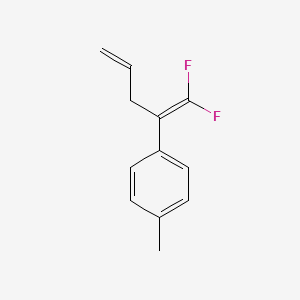

![2-{(2,5-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol](/img/structure/B14130503.png)
![Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate](/img/structure/B14130506.png)

![N~3~-[2-(2,5-Dichlorophenoxy)phenyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14130515.png)
